Isosamidin

Description

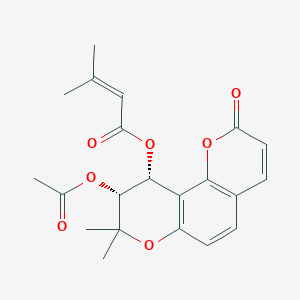

Structure

3D Structure

Properties

IUPAC Name |

[(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O7/c1-11(2)10-16(24)27-19-17-14(28-21(4,5)20(19)25-12(3)22)8-6-13-7-9-15(23)26-18(13)17/h6-10,19-20H,1-5H3/t19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDWBGHNQKUFNN-WOJBJXKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC(=O)O[C@H]1[C@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331747 | |

| Record name | Isosamidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53023-18-0 | |

| Record name | 2-Butenoic acid, 3-methyl-, (9R,10R)-9-(acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-10-yl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53023-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isosamidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for Isosamidin Isolation and Identification in Research

Optimized Extraction Protocols from Plant Biomass

The initial and most critical step in studying Isosamidin is its efficient extraction from plant sources, such as the roots of Peucedanum japonicum. nih.govnih.gov The goal of an optimized protocol is to maximize the yield of the target compound while minimizing the co-extraction of impurities. This involves a careful selection of solvents and fractionation strategies.

The choice of solvent is paramount in the extraction of pyranocoumarins like this compound. The polarity of the solvent must be matched to the polarity of the target compound to ensure efficient solubilization. Research on this compound and related coumarins has explored various solvent systems, ranging from single solvents to complex biphasic mixtures.

For instance, the extraction of this compound from P. japonicum roots has been effectively carried out using methanol (B129727) or a methanol/dichloromethane (B109758) (MeOH/CH2Cl2) mixture. nih.govresearchgate.net Subsequent partitioning of the crude extract is often performed using a series of solvents with increasing polarity, such as n-hexane, chloroform (B151607) (CHCl3), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to segregate compounds based on their solubility characteristics. nih.gov

In studies on other species of the Peucedanum genus, dichloromethane has been shown to be highly efficient for extracting coumarins. mdpi.com For more refined separation using techniques like centrifugal partition chromatography, biphasic solvent systems are optimized. A common and effective system for coumarin (B35378) separation is a mixture of n-heptane, ethyl acetate, methanol, and water (often abbreviated as HEMWat). mdpi.commdpi.com The precise ratios of these solvents are adjusted to fine-tune the partition coefficient (K value) of the target compounds, enabling effective separation. mdpi.com

| Solvent System | Plant Source/Matrix | Target Compounds | Reference |

| Methanol (MeOH) followed by partitioning with n-hexane, CHCl₃, EtOAc, n-BuOH | Peucedanum japonicum Roots | This compound and other coumarins | nih.gov |

| Dichloromethane | Peucedanum luxurians Fruits | Peucedanin and other coumarins | mdpi.com |

| n-heptane-ethyl acetate-methanol-water (5:2:5:2; v/v/v/v) | Peucedanum tauricum Fruits | Peucedanin, 8-Methoxypeucedanin, Bergapten | mdpi.com |

| n-hexane-ethyl acetate-methanol-water (6:5:6:5; v/v/v/v) | Peucedanum luxurians Fruits | Various Coumarins | mdpi.com |

Bioactivity-guided fractionation is a systematic process used to isolate bioactive compounds from natural extracts. wisdomlib.orgnih.gov This approach involves a stepwise separation of a crude extract into various fractions using chromatographic techniques. nih.gov Each fraction is then tested for a specific biological activity, and the most active fractions are selected for further separation until a pure, active compound is isolated. wisdomlib.orgmdpi.com

This methodology was instrumental in the isolation of this compound. In studies investigating the biological effects of P. japonicum extracts, researchers used bioactivity-guided fractionation to identify the specific components responsible for the observed activity. researchgate.netresearchgate.net By testing the fractions for their effects in various assays, such as cytotoxicity in cancer cell lines or anti-apoptotic activity, (−)-isosamidin was successfully isolated as one of the key bioactive constituents. nih.govresearchgate.netresearchgate.net This strategy ensures that the research effort is focused on compounds with proven biological relevance, accelerating the discovery of new potential therapeutic agents from natural sources. nih.gov

Advanced Spectroscopic and Chromatographic Techniques for Purity and Structural Elucidation

Following extraction and preliminary fractionation, advanced analytical techniques are required to isolate this compound to a high degree of purity and to definitively determine its chemical structure. High-Performance Liquid Chromatography (HPLC) is essential for purification and preliminary identification, while Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for complete structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. ipb.ptlibretexts.org It is used to determine the carbon-hydrogen framework of a molecule by analyzing the magnetic properties of atomic nuclei. libretexts.org

In the study of this compound isolated from P. japonicum, NMR spectroscopy was the definitive method used to confirm its structure. researchgate.netresearchgate.net After isolating the pure compound through chromatographic methods, researchers conduct a series of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments. ipb.pt These experiments provide data on chemical shifts, coupling constants, and correlations between different atoms in the molecule. By comparing the obtained NMR data with previously reported values in the literature, the precise structure and stereochemistry of the isolated compound can be unequivocally identified as this compound. researchgate.netresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used chromatographic technique for the separation, identification, and quantification of individual components in a mixture. researchgate.netjapsonline.com It is particularly useful for the analysis of phytochemicals in plant extracts. mdpi.com The technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. japsonline.com

In the context of this compound research, HPLC is used both for the final purification of the compound and for its preliminary identification and quantification. mdpi.com Reversed-phase (RP) HPLC, typically using a C18 column, is commonly employed for the analysis of coumarins. japsonline.com The mobile phase often consists of a gradient mixture of water (often with a modifier like formic acid) and an organic solvent such as methanol or acetonitrile. japsonline.commdpi.com The retention time of a peak under specific chromatographic conditions can be used for preliminary identification by comparing it to a known standard. japsonline.com Furthermore, coupling HPLC with detectors like a Diode Array Detector (DAD) or a Mass Spectrometer (MS) provides additional structural information, such as the UV spectrum and mass-to-charge ratio, aiding in the characterization of the isolated compounds. mdpi.comjapsonline.com

| Technique | Column | Mobile Phase | Application | Reference |

| HPLC-DAD-ESI-MS | - | - | Identification and quantitative analysis of methoxyfuranocoumarins. | mdpi.com |

| RP-HPLC | Phenomenex, RP C18 | H₂O (0.1% formic acid) / MeOH:ACN (40:15 v/v) | Quantification of Quercetin (a flavonoid) | japsonline.com |

| HPLC-MS | Shimadzu uplcms 8045 C-18 | Water and Acetonitrile (gradient) | Identification of flavonoids and other compounds in seed extract. | mdpi.com |

Biosynthetic Pathway Research of Isosamidin

Proposed Enzymatic Steps in Pyranocoumarin (B1669404) Biosynthesis

The formation of the pyranocoumarin scaffold is a multi-step enzymatic process. The biosynthesis of umbelliferone, a precursor for all pyranocoumarins, occurs via the phenylpropanoid pathway. mdpi.com This initial phase involves L-phenylalanine being converted into trans-cinnamic acid by phenylalanine ammonia-lyase (PAL), followed by hydroxylation by cinnamate-4-hydroxylase (C4H) to form p-coumaric acid. mdpi.com The p-coumaric acid is then activated to p-coumaroyl-CoA by 4-coumarate-CoA ligase. mdpi.com Subsequent hydroxylation and ring closure lead to the formation of umbelliferone. mdpi.com

Following the synthesis of umbelliferone, two key enzymatic steps are crucial for forming the characteristic pyran ring: prenylation and cyclization. nih.gov

Prenylation: This step is catalyzed by prenyltransferases (PTs) and is critical for determining the final structure of the coumarin (B35378). nih.gov These enzymes transfer a prenyl group from a donor molecule, dimethylallyl diphosphate (DMAPP), to the umbelliferone core. mdpi.comnih.gov Depending on the position of this addition, the precursors for either linear or angular pyranocoumarins are formed. nih.gov For angular pyranocoumarins like Isosamidin, the prenylation occurs at the C-8 position of umbelliferone to form osthenol. mdpi.com In the species Peucedanum praeruptorum, three distinct prenyltransferases (PpPT1–3) have been identified that are responsible for the prenylation of the simple coumarin skeleton. nih.gov

Oxidative Cyclization: The final step is the formation of the pyran ring through oxidative cyclization of the prenylated intermediate. nih.gov This reaction is often mediated by cytochrome P450 monooxygenases (CYP450s). researchgate.net Research on P. praeruptorum has identified two novel CYP450 cyclases, osthenol cyclase (PpOC) and demethysuberosin cyclase (PpDC), which are crucial for the cyclization of angular and linear precursors, respectively, into tetrahydrofuran or tetrahydropyran scaffolds. nih.gov The proposed mechanism for this cyclization involves an epoxide ring-opening reaction. nih.govsjtu.edu.cn

Table 1: Key Enzymes in Pyranocoumarin Biosynthesis

| Enzyme | Abbreviation | Proposed Function in Biosynthesis |

|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Catalyzes the conversion of L-phenylalanine to trans-cinnamic acid. mdpi.com |

| Cinnamate-4-hydroxylase | C4H | Mediates the hydroxylation of trans-cinnamic acid to form p-coumaric acid. mdpi.com |

| 4-coumarate: coenzyme A ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. mdpi.comnih.gov |

| p-coumaroyl CoA 2′-hydroxylase | C2′H | Involved in the hydroxylation steps leading to umbelliferone formation. nih.gov |

| Prenyltransferases | PTs (e.g., PpPT1-3) | Transfer a prenyl group to the umbelliferone scaffold, creating key intermediates. nih.gov |

| Cytochrome P450 Cyclases | e.g., PpOC, PpDC | Catalyze the oxidative cyclization of prenylated intermediates to form the pyran ring. nih.gov |

Identification of Precursor Molecules and Metabolic Intermediates

The biosynthetic pathway of this compound originates from primary metabolism, utilizing precursors from the shikimate and mevalonate-independent 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.

Primary Precursors: The core coumarin structure is derived from the shikimate pathway, with L-phenylalanine serving as the initial precursor molecule. mdpi.comacs.org The pyran ring portion is formed from the MEP pathway, which provides the five-carbon prenyl unit in the form of dimethylallyl diphosphate (DMAPP) . acs.orgnih.gov

Key Intermediate (Coumarin Core): Umbelliferone is the central metabolic intermediate that serves as the precursor for the vast majority of pyranocoumarins and furanocoumarins. mdpi.comresearchgate.net Its formation from L-phenylalanine via intermediates like trans-cinnamic acid and p-coumaric acid is a well-established segment of the phenylpropanoid pathway. mdpi.com

Prenylated Intermediates: Following the synthesis of umbelliferone, prenylation leads to the formation of crucial branch-point intermediates. The attachment of a prenyl group from DMAPP to the C-8 position of umbelliferone yields osthenol . mdpi.comresearchgate.net Osthenol is the direct precursor for angular pyranocoumarins, the class to which this compound belongs. mdpi.com Alternatively, prenylation at the C-6 position produces 7-demethylsuberosin , the precursor for linear pyranocoumarins. mdpi.com

Table 2: Precursors and Metabolic Intermediates in this compound Biosynthesis

| Molecule | Type | Role in Pathway |

|---|---|---|

| L-phenylalanine | Primary Precursor | Origin molecule for the coumarin ring via the shikimate pathway. mdpi.com |

| Dimethylallyl diphosphate (DMAPP) | Primary Precursor | Donates the five-carbon prenyl group for the pyran ring formation. nih.gov |

| p-coumaric acid | Metabolic Intermediate | Formed from L-phenylalanine; a key component of the phenylpropanoid pathway. mdpi.com |

| Umbelliferone | Key Precursor | The central coumarin molecule that undergoes prenylation. mdpi.comresearchgate.net |

| Osthenol | Metabolic Intermediate | The C-8 prenylated derivative of umbelliferone; the direct precursor to angular pyranocoumarins. mdpi.com |

Genetic and Molecular Regulation of this compound Production in Peucedanum Species

The production and accumulation of pyranocoumarins, including this compound, in Peucedanum species are tightly regulated at the genetic level, often varying with the plant's developmental stage. cabidigitallibrary.org Studies on Peucedanum praeruptorum have provided significant insights into the genes encoding the key enzymes of this pathway.

Multiomics analyses have successfully identified specific genes responsible for critical steps in pyranocoumarin biosynthesis. nih.gov These include three distinct prenyltransferase genes (PpPT1, PpPT2, PpPT3) that catalyze the crucial prenylation step, and two novel cytochrome P450 cyclase genes, PpDC (demethylsuberosin cyclase) and PpOC (osthenol cyclase), which are responsible for the final ring formation. nih.gov The identification of these genes provides molecular tools for understanding the diversification of coumarin structures.

Furthermore, the expression of these biosynthetic genes appears to be developmentally regulated. Research has shown a correlation between the expression levels of key enzyme genes and the concentration of pyranocoumarins in different tissues and at various growth phases of P. praeruptorum. cabidigitallibrary.org For instance, the content of major pyranocoumarins in the roots is highest before bolting and lowest after flowering. cabidigitallibrary.org This decline in coumarin content corresponds with a significant decrease in the relative expression of most key enzyme genes in the synthesis pathway. cabidigitallibrary.org One study specifically noted that the relative expression of the PpBMT gene in roots experienced an extreme decrease of up to 90% after the flowering stage, coinciding with reduced coumarin levels. cabidigitallibrary.org This suggests a coordinated transcriptional regulation of the biosynthetic pathway to control the production of these specialized metabolites.

Table 3: Identified Genes Involved in Pyranocoumarin Biosynthesis in Peucedanum

| Gene | Organism | Encoded Enzyme/Function |

|---|---|---|

| PpPT1, PpPT2, PpPT3 | Peucedanum praeruptorum | Prenyltransferases (PTs) responsible for adding prenyl groups to the coumarin core. nih.gov |

| PpDC | Peucedanum praeruptorum | Demethylsuberosin cyclase, a CYP450 enzyme for linear pyranocoumarin formation. nih.gov |

| PpOC | Peucedanum praeruptorum | Osthenol cyclase, a CYP450 enzyme for angular pyranocoumarin formation. nih.gov |

| PpBMT | Peucedanum praeruptorum | A gene in the coumarin synthesis pathway whose expression is significantly downregulated after flowering. cabidigitallibrary.org |

Pharmacological Activity Investigations of Isosamidin in Preclinical Models

Modulatory Effects on Smooth Muscle Contractility in Isolated Tissues

Isosamidin has demonstrated selective modulatory effects on smooth muscle contractility, with distinct actions observed in different tissue types and across species. These investigations often utilize isolated tissue bath assays, a classical pharmacological tool for evaluating concentration-response relationships in contractile tissues nih.govresearchgate.net.

Studies have shown that this compound inhibits phenylephrine-stimulated contractions in isolated human prostate tissue strips in a concentration-dependent manner nih.govics.orgresearchgate.netresearchgate.netics.org. Concentrations of this compound at 10, 30, and 100 µM were used to construct concentration-response curves to phenylephrine (B352888) nih.govresearchgate.netresearchgate.netics.org. Significant differences in phenylephrine-stimulated contractions were observed between control groups and those treated with 100 µM this compound nih.govics.orgresearchgate.netresearchgate.net. The inhibitory effect of this compound on phenylephrine-stimulated contractions in human prostate strips was quantified, yielding a pA2 value of 4.71 ± 0.40, with a Schild plot slope of 1.90 ± 0.18 ics.org. This inhibitory effect has also been observed in isolated rabbit prostate strips, where this compound similarly exerted concentration-dependent inhibition of phenylephrine-stimulated contractions ics.orgics.orgics.org.

Table 1: Effect of this compound on Phenylephrine-Stimulated Contractions in Isolated Human Prostate Tissue

| This compound Concentration (µM) | Effect on Phenylephrine-Stimulated Contractions |

| Control | Baseline contraction |

| 10 | Inhibition (concentration-dependent) |

| 30 | Inhibition (concentration-dependent) |

| 100 | Significant inhibition |

Note: Data derived from studies where this compound was administered prior to constructing concentration-response curves to phenylephrine nih.govics.orgresearchgate.netresearchgate.netics.org.

In contrast to its effects on prostate tissue, this compound has been found to have no effect on acetylcholine-stimulated contractions in isolated human bladder tissue strips nih.govics.orgresearchgate.netresearchgate.net. This suggests a selective action of this compound on specific smooth muscle receptors or pathways. While some preliminary animal data in rabbits indicated that this compound could exert concentration-dependent inhibition of acetylcholine-stimulated contractions in isolated rabbit bladder strips, this effect was not replicated in human bladder tissue ics.orgics.orgics.org.

A comparative analysis across species-specific tissues highlights the differential effects of this compound. In human tissues, this compound consistently inhibited phenylephrine-stimulated contractions in the prostate but showed no effect on acetylcholine-stimulated contractions in the bladder nih.govics.orgresearchgate.netresearchgate.netics.org. In rabbit models, this compound demonstrated concentration-dependent inhibition of both phenylephrine-stimulated contractions in prostate strips and acetylcholine-stimulated contractions in bladder strips ics.orgics.orgics.org. This suggests potential species-specific differences in the pharmacological profile of this compound, particularly concerning bladder smooth muscle contractility.

Table 2: Comparative Effects of this compound on Smooth Muscle Contractility across Species

| Tissue Type | Species | Agonist | This compound Effect |

| Prostate Tissue | Human | Phenylephrine | Concentration-dependent inhibition nih.govics.orgresearchgate.netresearchgate.netics.org |

| Bladder Tissue | Human | Acetylcholine | No effect nih.govics.orgresearchgate.netresearchgate.net |

| Prostate Tissue | Rabbit | Phenylephrine | Concentration-dependent inhibition ics.orgics.orgics.org |

| Bladder Tissue | Rabbit | Acetylcholine | Concentration-dependent inhibition ics.orgics.orgics.org |

Antioxidative and Anti-Glycation Mechanisms in Cellular Models

Beyond its effects on smooth muscle, this compound has been investigated for its antioxidative and anti-glycation properties, particularly in the context of methylglyoxal-induced cellular damage.

Methylglyoxal (B44143) (MGO) is a highly reactive glucose metabolite known to induce the generation of reactive oxygen species (ROS) and cause cell death in endothelial cells, contributing to vascular endothelial cell damage implicated in diabetic vascular complications researchgate.netnih.govnih.govmdpi.comdntb.gov.ua. Pretreatment of human umbilical vein endothelial cells (HUVECs) with this compound significantly prevented the generation of MGO-induced ROS researchgate.netnih.govnih.govmdpi.comdntb.gov.uadntb.gov.ua. This attenuation of ROS generation by this compound is a key aspect of its cytoprotective effects against MGO-induced toxicity researchgate.netnih.govmdpi.com.

This compound has been shown to prevent MGO-induced apoptosis in HUVECs researchgate.netnih.govnih.govmdpi.comdntb.gov.ua. This protective effect is mediated through the modulation of several apoptotic pathways. Specifically, this compound downregulates the expression of the pro-apoptotic protein Bax and upregulates the expression of the anti-apoptotic protein Bcl-2 researchgate.netnih.govnih.govmdpi.comdntb.gov.ua. MGO treatment typically activates mitogen-activated protein kinases (MAPKs) such as p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). However, pretreatment with this compound strongly inhibited the activation (phosphorylation) of p38 and JNK in MGO-treated HUVECs, suggesting its role in modulating MAPK signaling pathways researchgate.netnih.govnih.govmdpi.comdntb.gov.ua. Furthermore, this compound has demonstrated the ability to cause the breakdown of crosslinks in MGO-derived advanced glycation end products (AGEs) researchgate.netnih.govnih.govmdpi.comdntb.gov.ua. It may also influence the nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway, leading to the upregulation of glyoxalase-I (GLO-I) and Nrf2 expression, which are crucial for the detoxification of MGO-induced glucotoxicity researchgate.netnih.gov.

Table 3: Effects of this compound on Methylglyoxal-Induced Cellular Processes in HUVECs

| Cellular Process/Marker | MGO Treatment Effect | This compound Pretreatment Effect | Key Mechanism/Pathway |

| ROS Generation | Increased | Significantly prevented researchgate.netnih.govnih.govmdpi.comdntb.gov.uadntb.gov.ua | Antioxidative activity |

| Apoptosis | Induced | Prevented researchgate.netnih.govnih.govmdpi.comdntb.gov.ua | Modulation of apoptotic pathways |

| Bax Expression | Upregulated | Downregulated researchgate.netnih.govnih.govmdpi.comdntb.gov.ua | Apoptotic pathway modulation |

| Bcl-2 Expression | Downregulated | Upregulated researchgate.netnih.govnih.govmdpi.comdntb.gov.ua | Apoptotic pathway modulation |

| p38 MAPK Activation | Induced | Strongly inhibited researchgate.netnih.govnih.govmdpi.comdntb.gov.ua | MAPK signaling modulation |

| JNK MAPK Activation | Induced | Strongly inhibited researchgate.netnih.govnih.govmdpi.comdntb.gov.ua | MAPK signaling modulation |

| AGE Crosslinks | Formed | Breakdown caused researchgate.netnih.govnih.govmdpi.comdntb.gov.ua | Anti-glycation activity |

| GLO-I/Nrf2 Expression | (Not specified as MGO effect) | Upregulated (potential) researchgate.netnih.gov | Detoxification of MGO |

Breakdown of Methylglyoxal-Derived Advanced Glycation End Products Crosslinks

Investigations into this compound's pharmacological activities have revealed its capacity to facilitate the breakdown of methylglyoxal (MGO)-derived advanced glycation end products (AGEs) crosslinks. Elevated levels of MGO, a highly reactive glucose metabolite, are known to induce reactive oxygen species (ROS) generation and lead to endothelial cell death, contributing to diabetic vascular complications, cardiovascular diseases, and atherosclerosis. This compound has demonstrated a protective effect against MGO-induced apoptosis and oxidative damage in human umbilical vein endothelial cells (HUVECs). wikipedia.orgwikipedia.orgwikipedia.orgfishersci.co.ukvulcanchem.com

Specifically, this compound significantly prevented MGO-induced ROS generation and cell death in HUVECs. wikipedia.orgwikipedia.orgwikipedia.orgvulcanchem.com It achieved this by downregulating the expression of Bax and upregulating Bcl-2, key proteins involved in apoptosis regulation. wikipedia.orgwikipedia.orgwikipedia.orgvulcanchem.com Furthermore, MGO treatment typically activates mitogen-activated protein kinases (MAPKs) such as p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK). Pretreatment with this compound strongly inhibited the activation of p38 and JNK. wikipedia.orgwikipedia.orgwikipedia.orgvulcanchem.com Crucially, this compound was found to cause the breakdown of the crosslinks of MGO-derived AGEs. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.co.ukvulcanchem.commims.commims.commpg.de This anti-glycation activity was quantified using the TNBSA assay, where this compound exhibited crosslink breaking abilities. wikipedia.orgwikipedia.org

| Concentration of this compound | MGO-BSA-AGE Crosslink Breaking Ability (%) |

| 100 µM | Significant activity (data not specified) |

| 400 µM | 4.64 |

In addition, this compound increased the levels of glyoxalase-I (GLO-I) and nuclear factor erythroid 2-related factor 2 (Nrf2) in MGO-treated HUVECs, suggesting a role in enhancing antioxidant defense mechanisms. wikipedia.org

Anti-Platelet Aggregation Activity Investigations

This compound has been identified as possessing anti-platelet aggregation activity. wikipedia.orgfishersci.calipidmaps.orgmims.com Research has indicated that this compound can inhibit platelet aggregation, a crucial process in thrombosis and cardiovascular disease. wikipedia.orgfishersci.calipidmaps.org Specifically, studies involving compounds isolated from Peucedanum formosanum, a related plant, have shown that (-)-Isosamidin can exhibit strong anti-platelet aggregation activities induced by arachidonic acid (AA). researchgate.net

Vasorelaxant Potential in In Vitro Vascular Models

Studies have demonstrated the vasorelaxant potential of this compound in in vitro vascular models. wikipedia.orgfishersci.calipidmaps.orgconicet.gov.ar this compound exerted concentration-dependent inhibition of phenylephrine-stimulated contractions in isolated human prostate tissue strips. wikipedia.orgfishersci.calipidmaps.org The vasorelaxant effect of this compound was found to be partially endothelium-dependent and mediated by the nitric oxide (NO) and cyclic guanosine (B1672433) monophosphate (cGMP) pathway. fishersci.caconicet.gov.ar

Furthermore, this compound inhibited high potassium (80 mM)-induced, calcium-dependent contractions in a concentration-dependent manner. fishersci.caconicet.gov.ar It also showed a slight relaxation effect on rat aorta precontracted with phenylephrine (PE) even in the presence of nifedipine, a voltage-operated calcium channel blocker. fishersci.caconicet.gov.ar The vasorelaxant effects of this compound were not affected by atropine, triprolidine, or propranolol, suggesting that its mechanism does not primarily involve muscarinic, histamine (B1213489) H1, or beta-adrenergic receptors, respectively. fishersci.caconicet.gov.ar

Exploratory Studies on Anti-Atherosclerotic Potential

Exploratory studies suggest that this compound holds anti-atherosclerotic potential. wikipedia.orgwikipedia.orgwikipedia.orgvulcanchem.comwikipedia.orgfishersci.calipidmaps.orgmims.com Vascular endothelial cell damage, often triggered by reactive oxygen species (ROS) and advanced glycation end products (AGEs), is a significant factor in the progression of atherosclerosis. wikipedia.orgwikipedia.orgwikipedia.orgvulcanchem.com this compound's demonstrated ability to prevent MGO-induced glucotoxicity, apoptosis, and oxidative damage in human umbilical vein endothelial cells (HUVECs) directly addresses key mechanisms involved in atherosclerotic development. wikipedia.orgwikipedia.orgwikipedia.orgvulcanchem.com Its capacity to break down MGO-derived AGEs crosslinks further supports its potential to improve AGE-related vascular endothelial dysfunction, which is implicated in atherosclerosis. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.co.ukvulcanchem.commims.commims.commpg.de

Molecular and Cellular Mechanisms of Isosamidin Action

Investigation of Receptor Interactions and Binding Affinities

Receptor interactions and binding affinities are fundamental aspects of a compound's pharmacological profile, determining how tightly a drug binds to its target and the concentration required to elicit a response. Affinity is a measure of the strength of the physical interaction between a drug and its receptor, influenced by various types of bonds such as van der Waals, hydrogen, dipole-dipole, ionic, or covalent interactions. The equilibrium dissociation constant (Kd) quantifies this affinity, representing the concentration at which half of the receptor binding sites are occupied.

Hypothesis and Research into Alpha-1 Adrenoceptor Antagonism

A notable area of research into isosamidin's receptor interactions involves its hypothesized role as an alpha-1 adrenoceptor antagonist. This hypothesis stems from in vitro studies demonstrating this compound's ability to inhibit phenylephrine-stimulated contractions in isolated human prostate tissue strips. Phenylephrine (B352888) is a known alpha-1 adrenoceptor agonist, and its effects are typically mediated through these receptors, which are involved in smooth muscle contraction.

Research Findings on Alpha-1 Adrenoceptor Antagonism: this compound exhibited a concentration-dependent inhibitory effect on phenylephrine-stimulated contractions in human prostate tissue. This functional observation suggests a potential antagonistic activity at alpha-1 adrenoceptors. Alpha-1 adrenoceptor antagonists are recognized for their ability to relax smooth muscle in the bladder neck and prostate, which can be beneficial in conditions like benign prostatic hyperplasia (BPH). Despite these functional observations, direct binding activity of this compound to alpha-1 adrenoceptors would require further examination to definitively confirm its role as an antagonist.

Table 1: Effect of this compound on Phenylephrine-Stimulated Prostate Contraction

| This compound Concentration (µM) | Effect on Phenylephrine-Stimulated Contraction | Reference |

| 10 | Inhibitory effect | |

| 30 | Inhibitory effect | |

| 100 | Inhibitory effect |

Intracellular Signaling Cascade Modulation

This compound has been shown to modulate several key intracellular signaling cascades, particularly those involved in cellular stress responses and apoptosis. Its actions are primarily observed in the context of mitigating methylglyoxal (B44143) (MGO)-induced cellular damage fishersci.co.ukguidetomalariapharmacology.orgnih.gov.

Inhibition of Mitogen-Activated Protein Kinase (MAPK) Activation (p38 and JNK)

Methylglyoxal (MGO) treatment is known to activate various mitogen-activated protein kinases (MAPKs), including p38 and c-Jun N-terminal kinase (JNK), which are crucial mediators of cell differentiation and apoptosis fishersci.co.ukguidetomalariapharmacology.orgnih.gov. This compound has been found to strongly inhibit the activation (phosphorylation) of both p38 and JNK in human umbilical vein endothelial cells (HUVECs) exposed to MGO fishersci.co.ukguidetomalariapharmacology.orgnih.gov. This inhibition of MAPK activation is a significant component of this compound's protective and anti-apoptotic effects fishersci.co.ukguidetomalariapharmacology.orgnih.gov.

Table 2: Impact of this compound on MAPK Activation in MGO-Treated HUVECs

| MAPK Pathway | MGO Treatment Effect | This compound Pretreatment Effect | Reference |

| p38 | Activated | Strongly inhibited activation | fishersci.co.ukguidetomalariapharmacology.orgnih.gov |

| JNK | Activated | Strongly inhibited activation | fishersci.co.ukguidetomalariapharmacology.orgnih.gov |

| ERK | Activated | Not significantly inhibited | fishersci.co.ukguidetomalariapharmacology.orgnih.gov |

Regulation of Pro-apoptotic (Bax) and Anti-apoptotic (Bcl-2) Protein Expression

A critical aspect of this compound's cytoprotective mechanism is its ability to regulate the expression of key proteins involved in apoptosis. In MGO-treated HUVECs, this compound effectively prevented apoptosis by modulating the balance between pro-apoptotic and anti-apoptotic proteins fishersci.co.ukguidetomalariapharmacology.orgnih.gov. Specifically, it downregulated the expression of the pro-apoptotic protein Bax and concomitantly upregulated the expression of the anti-apoptotic protein Bcl-2 fishersci.co.ukguidetomalariapharmacology.orgnih.gov. This favorable shift in the Bax/Bcl-2 ratio is considered vital for its anti-apoptotic activity, particularly under conditions of MGO-induced reactive oxygen species (ROS) generation guidetomalariapharmacology.org.

Table 3: Regulation of Apoptotic Protein Expression by this compound

| Protein Type | Protein Name | MGO Treatment Effect | This compound Pretreatment Effect | Reference |

| Pro-apoptotic | Bax | Increased expression | Downregulated expression | fishersci.co.ukguidetomalariapharmacology.orgnih.gov |

| Anti-apoptotic | Bcl-2 | Decreased expression | Upregulated expression | fishersci.co.ukguidetomalariapharmacology.orgnih.gov |

Potential Interactions with Nuclear Factor-kappa B (NF-κB) Signaling Pathways

While direct, explicit evidence of this compound's direct modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway is less detailed in the primary literature, some sources suggest potential interactions within broader cellular protective mechanisms. NF-κB is a crucial transcription factor involved in inflammatory and stress responses, as well as cell proliferation and survival. One study, while discussing umbelliferone, references the this compound paper in the context of protection against MGO-induced injury via MAPK/NF-κB and Nrf2/HO-1 signaling pathways, implying a possible, albeit indirect, connection or a broader pathway involvement in similar protective mechanisms. Additionally, another source mentions NF-κB signaling in relation to this compound's anti-obesity effects and also links it to p38 MAPK pathways. Given the interconnectedness of intracellular signaling, particularly in stress responses, this compound's influence on MAPK pathways and Nrf2 (discussed below) may indirectly impact or be related to NF-κB signaling fishersci.co.ukguidetomalariapharmacology.org.

Enzyme Activity Modulation and Protein Target Identification

This compound's influence extends to the modulation of enzyme activity and pathways related to cellular detoxification. A key finding indicates that this compound increases the levels of glyoxalase-I (GLO-I) and nuclear factor erythroid 2-related factor 2 (Nrf2) in MGO-treated HUVECs. GLO-I is a critical detoxification enzyme involved in the metabolism of methylglyoxal, and Nrf2 is a transcription factor that regulates the expression of genes responsible for protection against oxidative stress and detoxification fishersci.co.ukguidetomalariapharmacology.org. This upregulation of GLO-I and Nrf2 by this compound is considered vital for the detoxification of MGO-induced glucotoxicity fishersci.co.ukguidetomalariapharmacology.org.

Table 4: Effect of this compound on Detoxification-Related Proteins

| Protein/Enzyme | MGO Treatment Effect | This compound Pretreatment Effect | Reference |

| GLO-I | Decreased levels | Increased levels | |

| Nrf2 | Unchanged | Increased levels |

Regarding direct protein target identification beyond these observed effects on signaling pathways, the research primarily focuses on the downstream consequences of this compound's actions. General methods for identifying protein targets of small molecules include chemical proteomics, affinity-based approaches, and activity-based protein profiling (ABPP), which aim to identify proteins that directly bind to or whose enzymatic activity is modulated by a compound. While this compound's impact on MAPK phosphorylation and Bax/Bcl-2 expression indicates modulation of pathways involving these proteins, specific direct binding partners or enzyme targets (other than the hypothesized alpha-1 adrenoceptor) have not been explicitly detailed with direct binding data in the provided literature.

Advanced Analytical Methodologies for Isosamidin Quantification and Purity Assessment

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a cornerstone technique for the quantitative analysis of Isosamidin. This method offers excellent separation efficiency, sensitivity, and specificity. The principle of this technique involves injecting a sample into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases.

The PDA detector continuously records the absorption spectrum of the eluent, which allows for the identification of this compound based on its characteristic UV-Vis spectrum and its retention time. For quantification, a calibration curve is constructed by analyzing a series of standard solutions of known this compound concentrations. The peak area of this compound in a sample chromatogram is then compared to the calibration curve to determine its concentration. The development and validation of such HPLC-PDA methods are essential for routine quality control. mdpi.commedjchem.com

To ensure that an HPLC-PDA method is suitable for its intended purpose, it must be validated according to stringent guidelines. medjchem.comresearchgate.netnih.gov Key validation parameters include:

Limits of Detection (LOD) and Limits of Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. nih.govmdpi.com These parameters are crucial for assessing the sensitivity of the analytical method. nih.gov For this compound, the LOD and LOQ are determined by analyzing progressively more dilute solutions until the signal-to-noise ratio reaches a predefined value, typically 3 for LOD and 10 for LOQ. nih.gov

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by performing recovery studies, where a known amount of this compound is added to a sample matrix and the percentage of the added amount that is recovered by the analysis is calculated. nih.govnih.gov Recovery values between 90% and 110% are generally considered acceptable. nih.govnih.gov

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. researchgate.netnih.gov Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). japsonline.com Low RSD values, typically below 2%, indicate good precision. nih.govjapsonline.com

Table 1: Representative HPLC-PDA Method Validation Parameters for this compound Quantification

| Parameter | Specification | Description |

| Linearity (r²) | > 0.999 | Indicates a strong correlation between concentration and detector response over a defined range. mdpi.com |

| Limit of Detection (LOD) | 0.05 µg/mL | The lowest concentration of this compound that can be reliably detected. mdpi.com |

| Limit of Quantification (LOQ) | 0.15 µg/mL | The lowest concentration of this compound that can be accurately and precisely quantified. mdpi.com |

| Accuracy (% Recovery) | 95% - 105% | The percentage of a known amount of this compound recovered from a spiked sample matrix. researchgate.net |

| Precision (% RSD) | < 2.0% | The relative standard deviation of repeated measurements, indicating the method's reproducibility. japsonline.com |

Mass Spectrometry-Based Approaches for Metabolite Profiling and Identity Confirmation

Mass spectrometry (MS) is an indispensable tool for the metabolite profiling and identity confirmation of this compound. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it provides unparalleled sensitivity and specificity for identifying and quantifying metabolites in complex biological samples. broadinstitute.org In these approaches, the sample is first introduced into an ion source, where the molecules are ionized. These ions are then separated in a mass analyzer based on their mass-to-charge ratio (m/z).

For identity confirmation, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of this compound and its metabolites. mdpi.com Further structural information can be obtained using tandem mass spectrometry (MS/MS). nih.gov In MS/MS, ions of a specific m/z are selected and fragmented, and the resulting fragmentation pattern serves as a molecular fingerprint that can be used to confirm the identity of the compound. nih.gov This technique is particularly valuable for distinguishing this compound from its isomers and for elucidating the structures of its metabolites.

Metabolite profiling studies utilize MS to obtain a comprehensive snapshot of the metabolome in a biological system. researchgate.netnih.gov By comparing the metabolite profiles of samples under different conditions, it is possible to identify changes in the levels of this compound and its metabolites, providing insights into its biochemical pathways and effects.

Chromatographic Optimization for this compound Profiling in Complex Biological Extracts

The successful profiling of this compound in complex biological extracts, such as those derived from plants or animal tissues, is highly dependent on the optimization of the chromatographic method. The goal of optimization is to achieve a good resolution of this compound from other components in the extract, while maintaining a reasonable analysis time. Key parameters that are adjusted during method optimization include:

Stationary Phase: The choice of the HPLC column (stationary phase) is critical. Reversed-phase columns, such as C18, are commonly used for the separation of moderately polar compounds like this compound. The particle size of the packing material also affects the efficiency of the separation.

Mobile Phase: The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727), is carefully optimized. researchgate.net The pH of the mobile phase can also be adjusted to improve the peak shape and retention of ionizable compounds.

Elution Mode: Gradient elution, where the composition of the mobile phase is changed during the analysis, is often employed for complex samples. researchgate.net This allows for the effective separation of compounds with a wide range of polarities.

Flow Rate and Temperature: The flow rate of the mobile phase and the column temperature can be adjusted to fine-tune the separation and reduce the analysis time. Increasing the temperature can enhance the extraction efficiency and solubility of the compounds. nih.gov

By systematically optimizing these parameters, a robust and reliable chromatographic method can be developed for the accurate profiling of this compound in even the most challenging biological matrices.

Structural Modification and Structure Activity Relationship Sar Studies of Isosamidin

Rational Design and Synthesis of Isosamidin Analogs and Derivatives

The rational design and synthesis of this compound analogs and derivatives are often informed by the structural diversity observed in nature. Peucedanum japonicum, the primary source of this compound, produces a range of related khellactone (B107364) coumarin (B35378) derivatives, which serve as natural analogs for SAR studies. These include compounds such as Pteryxin, Hyuganin, 3',4'-disenecioylkhellactone, senecioyl-4′-angeloyl-khellactone, and various other khellactone esters. nih.govresearchgate.netmdpi.com

While detailed synthetic routes for de novo rational design of this compound analogs are not extensively reported in the provided literature snippets, the existence of patent applications for "this compound analog and samidin (B23940) analog production method" suggests ongoing efforts in this area. google.com General synthetic strategies for coumarins, which form the backbone of this compound, involve methods such as Kostanecki-Robinson coupling reaction and other green synthetic approaches like ultrasound and microwave synthesis, which could potentially be adapted for the creation of new this compound derivatives. researchgate.net The isolation and characterization of numerous pyranocoumarins from Peucedanum japonicum provide a rich natural library for understanding how structural variations impact biological function. mdpi.comnih.gov

Elucidation of Key Pharmacophoric Features for Target Biological Activities

The pharmacophoric features of this compound and its derivatives are crucial for their interaction with biological targets, leading to various observed activities:

Antichagasic Activity: this compound has been identified as a selective trypanocidal molecule, demonstrating inhibition of amastigote replication in CHO-K1 cells. While effective, it was noted to be less potent than benznidazole, a standard drug for Chagas disease. researcher.liferesearchgate.netresearchgate.net Comparative studies with other khellactone esters, such as praeruptorin B, and linear dihydropyranochromones from P. ramosissima, showed that these related compounds were more potent in inhibiting intracellular amastigote replication (IC50 < 10 µM). researcher.liferesearchgate.net This suggests that the khellactone ester moiety serves as a foundational pharmacophore, and specific modifications on the side chains or the coumarin core could enhance its antichagasic potency. Pyranocoumarins and dihydropyranochromones are considered promising chemical scaffolds for the discovery of new antichagasic drugs. researchgate.net

Enzyme Inhibition (Soluble Epoxide Hydrolase and Cholinesterases): A closely related compound, cis-khellactone, has been identified as a competitive inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in inflammation. Molecular docking and dynamics simulations indicated that the binding of cis-khellactone to sEH is significantly influenced by the Trp336–Gln384 loop within the enzyme's active site. researchgate.netdntb.gov.uaresearchgate.net This highlights the importance of specific interactions within the active site for the inhibitory activity of khellactone-type coumarins.

Furthermore, this compound and various khellactone coumarin derivatives isolated from Peucedanum japonicum have been investigated for their inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Among the 15 tested compounds, this compound (PJ1) exhibited moderate inhibitory activity. Other derivatives, such as PJ13 (3′-angeloyl-4′-(2-methylbutyryl)khellactone) and PJ15 (3′-isovaleryl-4′-(2-methylbutyroyl)khellactone), showed more potent AChE inhibitory activities, with IC50 values of 34.7 µM and 32.8 µM, respectively. nih.gov This comparative data suggests that specific ester substitutions at the 3' and 4' positions of the khellactone core play a critical role in modulating cholinesterase inhibition.

Table 1: Inhibitory Activities of this compound and Selected Khellactone Coumarin Derivatives on AChE

| Compound Name | Code | AChE IC50 (µM) |

| This compound | PJ1 | Not explicitly stated, but less potent than PJ13/PJ15 nih.gov |

| 3′-angeloyl-4′-(2-methylbutyryl)khellactone | PJ13 | 34.7 nih.gov |

| 3′-isovaleryl-4′-(2-methylbutyroyl)khellactone | PJ15 | 32.8 nih.gov |

Prostate Contraction Inhibition: this compound has been shown to inhibit phenylephrine-stimulated contractions of isolated human prostate tissue strips in a concentration-dependent manner. ics.orgnih.govresearchgate.net This activity suggests a potential role in conditions like benign prostatic hyperplasia (BPH), although the precise pharmacophoric elements responsible for this effect are not fully elucidated in the provided context.

Computational Chemistry Approaches for Predicting and Optimizing this compound Bioactivity

Computational chemistry approaches are increasingly vital in modern drug discovery, offering predictive insights into molecular interactions and optimizing bioactivity. For this compound and related coumarins, these methods have been applied to understand their mechanisms of action and predict their pharmacological profiles.

Molecular Docking and Dynamics Simulations: Molecular docking studies have been employed to predict the binding poses of compounds within target active sites. For instance, molecular docking and dynamics simulations were utilized to illustrate the binding of cis-khellactone to the active site of soluble epoxide hydrolase (sEH). These studies revealed that the binding is significantly dependent on the Trp336–Gln384 loop of the enzyme, providing structural insights into the inhibitory mechanism. researchgate.netdntb.gov.uaresearchgate.net Beyond specific targets, molecular docking is generally used to predict putative protein targets and elucidate non-bonding interactions between ligands and proteins. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical relationships between the physicochemical properties of compounds and their biological activities. This allows for the prediction of activity for unsynthesized analogs and the identification of key structural features influencing potency. While a specific QSAR model for this compound itself was not detailed, QSAR methodologies have been applied to related coumarin derivatives and other compound classes to correlate chemical structures with observed inhibitory activities. researchgate.netresearchgate.netjst.go.jpsrmist.edu.in These studies often consider steric and electrostatic factors as important parameters for optimizing activity. jst.go.jpsrmist.edu.in

In Silico Pharmacokinetic Predictions: Computational methods, such as SwissADME analysis, are used to predict pharmacokinetic properties like gastrointestinal absorption and blood-brain barrier (BBB) permeability. For some khellactone coumarin derivatives from Peucedanum japonicum, including those structurally related to this compound, in silico analyses have predicted high gastrointestinal absorption but limited BBB permeability. nih.gov Such predictions are valuable for early-stage drug development, guiding the design of compounds with desirable ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

These computational approaches complement experimental SAR studies by providing a deeper understanding at the molecular level, facilitating the rational design of more potent and selective this compound analogs.

Future Research Trajectories and Translational Perspectives

Comprehensive Elucidation of Undefined Molecular Mechanisms of Action

A critical area for future research involves the comprehensive elucidation of Isosamidin's precise molecular mechanisms of action. While preliminary studies have shed light on some pathways, the full spectrum of its cellular and molecular interactions remains to be defined. For instance, in the context of lower urinary tract symptoms (LUTS) and benign prostatic hyperplasia (BPH), this compound has demonstrated an inhibitory effect on phenylephrine-stimulated prostate contractions in vitro and a reduction in micturition frequency in hyperactive rat bladders in vivo. However, further studies are required to ascertain if this compound acts as an α1-adrenoceptor antagonist and to investigate its direct binding activity to these receptors.

In studies concerning methylglyoxal (B44143) (MGO)-induced glucotoxicity in human umbilical vein endothelial cells (HUVECs), this compound has been shown to prevent MGO-induced apoptosis by downregulating Bax expression and upregulating Bcl-2 expression. Furthermore, it significantly inhibits the activation of mitogen-activated protein kinases (MAPKs), specifically p38 and c-Jun N-terminal kinase (JNK), suggesting its role in modulating these signaling pathways. This compound also contributes to the breakdown of MGO-derived advanced glycation end products (AGEs). Future research should focus on a more detailed characterization of these interactions, potentially employing omics technologies (e.g., proteomics, metabolomics) to identify all affected proteins and metabolites, thereby constructing a comprehensive map of its molecular targets and downstream effects.

Identification of Novel Pharmacological Targets and Pathway Interactions

Beyond the currently implicated pathways, identifying novel pharmacological targets and broader pathway interactions is crucial for expanding this compound's therapeutic utility. The ability of this compound to exert anti-inflammatory, anti-atherosclerotic, and vasorelaxant effects suggests a multi-targeted pharmacological profile. Research should explore its influence on various inflammatory mediators, oxidative stress pathways, and endothelial function beyond the MGO-induced context.

Given its coumarin (B35378) structure, investigations into potential interactions with enzymes involved in drug metabolism (e.g., cytochrome P450 enzymes) and efflux transporters are also warranted to understand its pharmacokinetic profile and potential for drug-drug interactions. High-throughput screening methods, computational docking studies, and affinity chromatography could be employed to discover previously unrecognized binding partners and enzymatic targets, providing a deeper understanding of its polypharmacological effects.

Development and Validation of Advanced Preclinical In Vivo Models

While some in vivo studies have been conducted, particularly in rat models for bladder hyperactivity, there is a clear need for the development and validation of more advanced preclinical in vivo models. This is particularly important for confirming the therapeutic potential of this compound in complex disease states and for assessing its systemic effects. For instance, the therapeutic potential of this compound in preventing MGO-mediated endothelial dysfunction and diabetic complications requires further exploration in relevant in vivo models.

Future research should prioritize the use of diverse and clinically relevant animal models that accurately mimic human disease pathologies, such as genetically modified models or patient-derived xenograft (PDX) models, especially if its anticancer potential is further explored. These models would facilitate the evaluation of this compound's efficacy, pharmacokinetics, and pharmacodynamics in a more physiologically relevant context, bridging the gap between in vitro observations and potential clinical applications.

Investigation of Synergistic Effects in Combination with Other Bioactive Compounds

The investigation of synergistic effects, where the combined action of two or more compounds yields a greater effect than the sum of their individual effects, represents a promising research avenue for this compound. This strategy is widely recognized in drug development, particularly in oncology and antimicrobial therapy, to enhance efficacy, reduce effective doses, and mitigate the development of resistance.

While this compound itself has not been extensively studied in synergistic combinations, other coumarins from Peucedanum japonicum, such as 3′S,4′S-disenecioylkhellactone, have shown synergistic effects with certain proteins in inducing apoptosis. Future studies could explore combining this compound with other bioactive compounds from Peucedanum japonicum or with conventional therapeutic agents. Such combinations could potentially lead to improved therapeutic outcomes, broader therapeutic windows, and reduced side effects by targeting multiple pathways simultaneously or enhancing bioavailability.

Biotechnological Strategies for Sustainable this compound Production and Analog Biotransformation

As a natural product extracted from Peucedanum japonicum, the sustainable and efficient production of this compound is a significant consideration for its long-term translational potential. Current extraction methods from plant material can be influenced by factors such as solvent choice, affecting yield and purity.

Biotechnological approaches, including microbial biosynthesis, enzymatic catalysis, and plant cell culture, offer promising alternatives for sustainable production and the generation of novel analogs. Research could focus on engineering microorganisms (e.g., bacteria, yeast) to produce this compound or its precursors through synthetic biology. Furthermore, biotransformation techniques, which involve using enzymes or microorganisms to modify existing compounds, could be employed to create this compound analogs with enhanced pharmacological properties, improved stability, or altered bioavailability. These strategies would not only ensure a consistent and high-quality supply of this compound but also facilitate the discovery and development of new, more potent derivatives.

Q & A

Q. What are the primary mechanisms by which Isosamidin exerts its biological effects in endothelial cells?

this compound mitigates methylglyoxal (MGO)-induced endothelial dysfunction by suppressing reactive oxygen species (ROS) generation, modulating the Bax/Bcl-2 apoptotic pathway, and activating glyoxalase-I (GLO-I) and Nrf2 antioxidant pathways . To validate these mechanisms, researchers should:

- Design in vitro experiments using human umbilical vein endothelial cells (HUVECs) exposed to MGO.

- Measure ROS levels via fluorescent probes (e.g., DCFH-DA) and quantify apoptosis using flow cytometry (Annexin V/PI staining).

- Confirm pathway activation via Western blotting for Bcl-2, Bax, p38 MAPK, and Nrf2.

Q. How can researchers optimize extraction protocols for this compound from natural sources like Peucedanum japonicum?

Key methodological considerations include:

- Solvent selection : Use ethanol-water mixtures (e.g., 70% ethanol) for higher polarity coumarin extraction .

- Chromatographic purification : Employ HPLC with C18 columns and UV detection (λ = 254 nm) for isolation.

- Purity validation : Combine NMR (¹H/¹³C) and LC-MS to confirm structural identity and ≥95% purity.

Q. What in vitro models are most suitable for studying this compound’s anti-inflammatory properties?

- Cell lines : HUVECs or RAW264.7 macrophages for TNF-α/IL-6 suppression assays.

- Dosage ranges : Test 10–100 μM concentrations, ensuring cytotoxicity is assessed via MTT assays .

- Controls : Include positive controls (e.g., dexamethasone) and vehicle controls (DMSO <0.1%).

Advanced Research Questions

Q. How can conflicting data on this compound’s dose-dependent effects be resolved in mechanistic studies?

Contradictions often arise from variability in experimental conditions. To address this:

- Standardize models : Use identical cell lines (e.g., ATCC-validated HUVECs) and passage numbers.

- Replicate dose-response curves : Test 5–8 concentrations across 3 independent experiments.

- Meta-analysis : Apply random-effects models to aggregate data from peer-reviewed studies, accounting for heterogeneity .

Q. What statistical methods are appropriate for analyzing this compound’s synergistic effects with other bioactive compounds?

- Combination index (CI) : Calculate using the Chou-Talalay method (CompuSyn software) to classify synergism (CI <1), additive (CI =1), or antagonism (CI >1).

- Multivariate regression : Control for confounding variables (e.g., solvent interactions, cell viability).

- Power analysis : Ensure sample sizes ≥6 per group to detect 20% effect sizes (α = 0.05, β = 0.2) .

Q. How should researchers design a systematic review to evaluate this compound’s therapeutic potential across preclinical studies?

Follow PRISMA guidelines:

- Search strategy : Use PubMed, Embase, and Web of Science with MeSH terms ("this compound" AND ["endothelial dysfunction" OR "oxidative stress"]).

- Inclusion criteria : Prioritize studies with in vivo validation (e.g., rodent models) and quantitative ROS/apoptosis data.

- Risk of bias assessment : Apply SYRCLE’s tool for animal studies to evaluate blinding, randomization, and attrition .

Q. What experimental parameters are critical for ensuring reproducibility in this compound pharmacokinetic studies?

- Bioanalytical validation : Use LC-MS/MS with stable isotope-labeled internal standards (e.g., deuterated this compound).

- Animal models : Sprague-Dawley rats (n ≥8) with standardized diets to minimize metabolic variability.

- Sampling intervals : Collect plasma at 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration .

Q. How can transcriptomic approaches elucidate novel pathways influenced by this compound?

- RNA sequencing : Compare treated vs. untreated HUVECs (triplicate libraries, 30M reads/sample).

- Pathway enrichment : Use DAVID or KEGG for GO terms related to oxidative stress and angiogenesis.

- Validation : Perform qRT-PCR on top 10 differentially expressed genes (e.g., HMOX1, SOD2) .

Methodological Guidance

Q. What criteria should guide the selection of in vivo models for this compound toxicity studies?

- Species relevance : Rodents (mice/rats) for preliminary toxicity; zebrafish for high-throughput screening.

- Endpoint selection : Measure ALT/AST (liver function) and creatinine (renal function) at 7- and 14-day intervals.

- Ethical compliance : Adhere to ARRIVE 2.0 guidelines for humane endpoints and sample sizes .

Q. How can researchers validate the specificity of this compound’s interaction with molecular targets like Nrf2?

- Knockdown/knockout models : Use siRNA or CRISPR-Cas9 to silence Nrf2 in HUVECs.

- Co-immunoprecipitation (Co-IP) : Confirm protein-protein interactions (e.g., Nrf2-Keap1) under this compound treatment.

- Competitive binding assays : Employ surface plasmon resonance (SPR) to quantify binding affinity (KD values) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.